molecular formula C11H15NO2 B13188176 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane

1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane

Cat. No.: B13188176
M. Wt: 193.24 g/mol
InChI Key: CZEYNSLLOVVOOX-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-7-oxa-2-azaspiro[35]nonane is a spirocyclic compound that features a unique structural motif combining a furan ring and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane typically involves the condensation of furan derivatives with appropriate azaspiro precursors. One common method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Furanones

    Reduction: Dihydrofuran derivatives

    Substitution: Halogenated or alkylated furan derivatives

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like tyrosinase by binding to the catalytic and allosteric sites, thereby preventing the enzyme’s activity . This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the enzyme’s active site.

Comparison with Similar Compounds

  • 2-oxa-6-azaspiro[3.3]heptane
  • 2-oxa-7-azaspiro[3.5]nonane

Comparison: 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds. The furan ring allows for additional functionalization and enhances the compound’s ability to interact with biological targets .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane

InChI

InChI=1S/C11H15NO2/c1-2-9(14-5-1)10-11(8-12-10)3-6-13-7-4-11/h1-2,5,10,12H,3-4,6-8H2

InChI Key

CZEYNSLLOVVOOX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CNC2C3=CC=CO3

Origin of Product

United States

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